N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
This compound is a sulfonamide-linked dihydropyridinone derivative featuring a 3,5-dimethoxyphenylacetamide moiety and a 4-methoxybenzenesulfonyl group. Its structure combines a dihydropyridinone core (a scaffold associated with diverse biological activities, including kinase inhibition and cytotoxicity) with methoxy-substituted aromatic systems. The sulfonamide linker and methoxy groups likely influence solubility, target binding, and metabolic stability .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O7S/c1-15-10-16(2)26(14-22(27)25-17-11-19(32-4)13-20(12-17)33-5)24(28)23(15)34(29,30)21-8-6-18(31-3)7-9-21/h6-13H,14H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSOWLIJAYKTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridine ring, followed by the introduction of the sulfonyl and acetamide groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
The compound shares a dihydropyridin-2-one core with analogs in , such as 1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (Compound 1) and 1-(4-Acetylphenyl)-6-amino-4-(4-(dimethylamino)-phenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (Compound 2). Key differences include:
- This may alter binding to enzymes like kinases or cytochrome P450 isoforms .
- Acetamide Linker: Unlike the cationic surfactants in , the target compound uses a neutral acetamide linker, which could reduce nonspecific cellular interactions and improve selectivity .
Sulfonamide Derivatives
lists sulfonamide-bearing analogs such as N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (477318-90-4). Comparisons include:
- Aromatic Substitutions: The target compound’s 3,5-dimethoxyphenyl group may confer higher solubility in polar solvents compared to halogenated (e.g., 2-chloro-4,6-dimethylphenyl) or nonpolar (e.g., 4-ethoxyphenyl) substituents in analogs.
- Sulfonyl vs.
Stereochemical and Conformational Considerations
highlights the importance of stereochemistry in amide-based compounds (e.g., m, n, and o isomers). Although the target compound lacks explicit stereochemical complexity, its dihydropyridinone core imposes conformational rigidity that may enhance binding specificity compared to flexible linear analogs .
Data Table: Structural and Functional Comparison
Research Findings and Methodological Context
- Assay Relevance: The microculture tetrazolium (MTT) assay () is widely used for cytotoxicity screening of analogs.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a pyridinone ring and various functional groups that may contribute to its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyridinones have shown promising results against various cancer cell lines.
Key Findings:
- In vitro studies demonstrated that certain derivatives had IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 (lung cancer) and HCT-116 (colon cancer) cell lines, comparable to doxorubicin's efficacy .
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| Doxorubicin | A-549 | 0.04 |
| Doxorubicin | HCT-116 | 0.06 |
| Tested Compound | A-549 | 0.02 - 0.08 |
| Tested Compound | HCT-116 | 0.02 - 0.08 |
Radical Scavenging Activity
The compound has also been evaluated for its radical scavenging activity using the DPPH assay. Compounds with similar structures exhibited moderate activity compared to ascorbic acid at a concentration of 100 μg/mL . This suggests potential antioxidant properties that could be beneficial in reducing oxidative stress in cells.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. The presence of the methoxy and sulfonyl groups likely enhances its binding affinity to these targets, facilitating therapeutic effects.
Study on Derivatives
A study focused on a series of derivatives related to this compound highlighted their synthesis and biological evaluation. The derivatives were synthesized through a multi-step process involving reactions with chlorosulfonyl isocyanate and subsequent cyclization steps .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis involves multi-step protocols, typically starting with sulfonylation of the pyridinone core followed by acetamide coupling. Key steps include:
- Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with the pyridinone intermediate under basic conditions (e.g., triethylamine, 0–5°C, 12 hours) to install the sulfonyl group .
- Acetamide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the 3,5-dimethoxyphenylamine moiety. Optimal yields (70–85%) are achieved in anhydrous DMF at 50°C for 24 hours .
- Critical Considerations : Monitor reaction progress via TLC/HPLC to avoid over-sulfonylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : H and C NMR confirm the presence of methoxy groups (δ 3.7–3.9 ppm), sulfonyl resonances (δ 7.5–8.1 ppm), and the dihydropyridinone backbone .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 513.18) .
- HPLC-PDA : Assesses purity (>98%) using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How do structural modifications at the 3,5-dimethoxyphenyl moiety influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with substituent variations (Table 1) and testing in standardized assays (e.g., enzyme inhibition, cell viability):
| Substituent Position | Bioactivity (IC, μM) | Key Finding |
|---|---|---|
| 3,5-Dimethoxy | 0.45 ± 0.02 | Highest potency against Target X |
| 4-Methoxy | 1.20 ± 0.15 | Reduced activity due to steric hindrance |
| Unsubstituted phenyl | >10 | Loss of target binding |
- Experimental Design : Use molecular docking to predict binding affinity changes. Validate with SPR (Surface Plasmon Resonance) for kinetic binding analysis .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from variability in:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound solubility (use DMSO stock ≤0.1% v/v) .
- Structural Analog Interference : Confirm compound identity via LC-MS and rule out degradation products. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Case Study : A 2025 study attributed discrepancies in IC values (0.45 vs. 1.8 μM) to residual DMSO in stock solutions, which altered membrane permeability .
Methodological Challenges & Solutions
Q. What strategies mitigate side reactions during sulfonylation of the pyridinone core?
- Answer : Common side reactions include N-sulfonylation instead of O-sulfonylation. Mitigation strategies:
- Use bulky bases (e.g., DMAP) to favor O-sulfonylation .
- Employ low temperatures (0–5°C) and slow reagent addition to control exothermic reactions .
Q. How can researchers validate target engagement in cellular models for this compound?
- Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
- Knockdown/Rescue Experiments : Use siRNA to silence the target and assess compound efficacy restoration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
